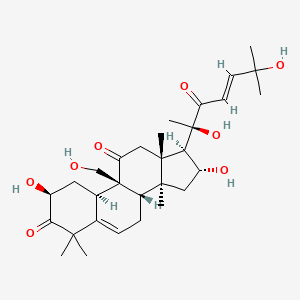

25-deacetylcucurbitacin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H44O8 |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C30H44O8/c1-25(2,37)11-10-21(34)29(7,38)23-19(33)13-27(5)20-9-8-16-17(12-18(32)24(36)26(16,3)4)30(20,15-31)22(35)14-28(23,27)6/h8,10-11,17-20,23,31-33,37-38H,9,12-15H2,1-7H3/b11-10+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 |

InChI Key |

IKDAUZWGYVOSGH-BMNJEBDFSA-N |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)CO)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation, Purification, and Biological Activity of 25-Deacetylcucurbitacin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Deacetylcucurbitacin A, also known as deacetylpicracin, is a member of the cucurbitacin family, a group of structurally complex triterpenoids renowned for their potent biological activities.[1] Found in various plant species, particularly within the Cucurbitaceae family, these compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the isolation and purification of this compound from its natural sources, alongside an examination of its mechanism of action, with a focus on its interaction with key cellular signaling pathways.

Isolation and Purification from Natural Sources

The primary source for this compound is the plant Cayaponia racemosa.[1][2] The isolation and purification of this compound involve a multi-step process that begins with the extraction from plant material followed by chromatographic separation. While a definitive, standardized protocol for this compound is not universally established, the following methodology is a composite of established techniques for the isolation of cucurbitacins.

Experimental Protocol: Isolation and Purification

1. Extraction:

-

Plant Material Preparation: The fruits and roots of Cayaponia racemosa are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.[3][4] This can be performed at room temperature with continuous agitation for several days or under reflux for a more rapid extraction. The resulting extract is then filtered to remove solid plant debris.

-

Solvent Removal: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is resuspended in water and sequentially partitioned with solvents of increasing polarity. This process helps to separate compounds based on their solubility.

-

Non-Polar Solvent Wash: The aqueous suspension is first washed with a non-polar solvent like hexane to remove lipids, waxes, and other non-polar impurities.[5]

-

Moderately Polar Solvent Extraction: The remaining aqueous layer is then extracted with a moderately polar solvent such as chloroform or ethyl acetate. The cucurbitacins will preferentially partition into this organic layer.[5]

3. Chromatographic Purification:

-

Flash Column Chromatography: The concentrated organic extract is subjected to flash column chromatography on silica gel.[5][6] A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), is used to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified using preparative HPLC.[4][6] A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol or acetonitrile.[6][7] The elution can be isocratic or a gradient. The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][6]

Data Presentation

The following tables summarize the quantitative data available for the isolation and biological activity of deacetylpicracin (this compound) and related cucurbitacins.

Table 1: Isolation Yield of Cucurbitacins from Plant Material

| Plant Source | Compound(s) | Yield | Reference |

| Melon Plant Material | Total Cucurbitacins | ~1.2 g per kg | [5] |

| Elaeocarpus chinensis | Cucurbitacin D | 35 mg from 250 mg fraction | [7] |

| Elaeocarpus chinensis | 3-epi-isocucurbitacin D | 2.5 mg from fraction | [7] |

| Elaeocarpus chinensis | 25-O-acetylcucurbitacin F | 3.5 mg from fraction | [7] |

Table 2: Cytotoxic Activity of Deacetylpicracin (this compound)

| Cell Line | IC50 (µg/mL) | Reference |

| Tumor Cell Lines (general) | Less active than Cucurbitacin P and Compound 2 from the same study | [1] |

Biological Activity and Signaling Pathway

Cucurbitacins, including this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways. A primary target of this class of compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.

The diagram below illustrates the proposed mechanism of action of cucurbitacins on the JAK/STAT signaling pathway.

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from plant material.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound represents a promising natural product with potential for further development as a therapeutic agent. The isolation and purification from its natural source, Cayaponia racemosa, can be achieved through a systematic process of solvent extraction and multi-step chromatography. Its biological activity, particularly the inhibition of the JAK/STAT signaling pathway, provides a strong rationale for its observed anticancer properties. This technical guide serves as a foundational resource for researchers and professionals in the field, providing essential methodologies and insights to facilitate further investigation into this intriguing molecule. Future research should focus on optimizing isolation protocols to improve yields and on conducting comprehensive in vitro and in vivo studies to fully elucidate its therapeutic potential.

References

- 1. Studies on the cytotoxicity of cucurbitacins isolated from Cayaponia racemosa (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacins from Cayaponia racemosa: isolation and total assignment of 1H and 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 25-deacetylcucurbitacin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 25-deacetylcucurbitacin A, a potent member of the cucurbitacin family of tetracyclic triterpenoids. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information contained herein is critical for the unambiguous identification, characterization, and further investigation of this cytotoxic and potentially therapeutic compound.

Introduction

This compound is a derivative of cucurbitacin A, a well-known natural product recognized for its significant biological activities, including potent cytotoxic and anti-inflammatory properties. The structural modification at the C-25 position, involving the absence of an acetyl group, can influence its biological activity and pharmacokinetic profile. Accurate and detailed spectroscopic data is paramount for its identification and for elucidating its structure-activity relationships. This guide presents a summary of the available NMR and MS data in a structured format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹³C NMR Spectroscopic Data of this compound

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 36.1 |

| 2 | 71.8 |

| 3 | 211.8 |

| 4 | 48.6 |

| 5 | 140.5 |

| 6 | 120.5 |

| 7 | 29.5 |

| 8 | 48.1 |

| 9 | 50.4 |

| 10 | 48.8 |

| 11 | 213.2 |

| 12 | 58.4 |

| 13 | 45.5 |

| 14 | 50.9 |

| 15 | 33.9 |

| 16 | 78.4 |

| 17 | 54.7 |

| 18 | 18.9 |

| 19 | 24.0 |

| 20 | 71.4 |

| 21 | 22.1 |

| 22 | 202.7 |

| 23 | 120.0 |

| 24 | 152.0 |

| 25 | 79.5 |

| 26 | 26.2 |

| 27 | 26.6 |

| 28 | 23.9 |

| 29 | 19.9 |

| 30 | 21.4 |

| 31 | 20.2 |

| 32 | - |

Note: Data is based on a simulated spectrum from the Natural Products Magnetic Resonance Database (NP-MRD). Specific experimental conditions were not detailed in the available public data. Further research is required to obtain experimentally verified ¹H NMR data and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

Experimental Protocols

Detailed experimental protocols are essential for the reproduction and verification of spectroscopic data. The following are generalized protocols based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-8192, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a modifier like formic acid or ammonium acetate to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

ESI-HRMS Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

Mass Range: Typically m/z 100-1000.

-

Data Acquisition: Full scan mode with high resolution.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic data analysis and the chemical structure of this compound.

Caption: General workflow for spectroscopic data analysis of natural products.

Caption: Chemical structure and key functional groups of this compound.

Conclusion

This technical guide provides a foundational overview of the spectroscopic analysis of this compound. While a simulated ¹³C NMR dataset is presented, the scientific community would greatly benefit from the publication of comprehensive, experimentally-derived ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for this compound. Such data is crucial for facilitating its unambiguous identification in natural extracts, enabling its synthesis, and supporting further pharmacological and toxicological investigations. Researchers are encouraged to utilize the outlined protocols to generate and disseminate this valuable information.

The Biological Activity of 25-Deacetylcucurbitacin A (Cucurbitacin I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Deacetylcucurbitacin A, more commonly known as Cucurbitacin I or JSI-124, is a tetracyclic triterpenoid compound isolated from various plants of the Cucurbitaceae family.[1][2] This natural product has garnered significant attention within the scientific community for its potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer types.[3][4] The primary mechanism underlying these effects is the selective inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a critical mediator of oncogenesis.[5][6] This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 |

| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 |

| CFPAC-1 | Pancreatic Cancer | 0.3784 | 72 |

| SW 1990 | Pancreatic Cancer | 0.4842 | 72 |

| SW 1353 | Chondrosarcoma | 7.93 | 6 |

| SW 1353 | Chondrosarcoma | 8.31 | 12 |

| SW 1353 | Chondrosarcoma | 5.06 | 24 |

| SRB1 | Cutaneous Squamous Cell Carcinoma | ~0.4 | 72 |

| SRB12 | Cutaneous Squamous Cell Carcinoma | ~0.1 | 72 |

| SCC13 | Cutaneous Squamous Cell Carcinoma | ~1.0 | 72 |

| COLO16 | Cutaneous Squamous Cell Carcinoma | ~10.0 | 72 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

Procedure:

-

Induce apoptosis by treating cells with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[5]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Procedure:

-

Treat cells with this compound, harvest, and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.[10]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis of Phospho-STAT3

Western blotting is used to detect the phosphorylation status of specific proteins, such as STAT3.[11][12][13]

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-STAT3 and total STAT3).

Procedure:

-

Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[11][13]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).[12]

Signaling Pathways and Mechanisms of Action

Inhibition of the JAK/STAT3 Signaling Pathway

The primary molecular target of this compound is the JAK/STAT3 signaling pathway. This pathway is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation. This compound selectively inhibits the activation of JAK2 and STAT3, leading to a downstream suppression of STAT3-mediated gene expression.[5]

Induction of Apoptosis

By inhibiting the STAT3 pathway, this compound downregulates the expression of anti-apoptotic proteins such as Bcl-2 and upregulates pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Cucurbitacins in Cancer Cells: An In-Depth Technical Guide

Disclaimer: Direct, in-depth research on the specific mechanism of action for 25-deacetylcucurbitacin A in cancer cells is limited in publicly available scientific literature. This guide will focus on the well-documented activities of the structurally similar and potent cucurbitacin, 25-O-acetyl-23,24-dihydro-cucurbitacin F (ADCF) , also known as Cucurbitacin IIa . The mechanisms detailed herein are representative of the broader cucurbitacin family and provide a strong inferential model for the potential action of this compound.

Cucurbitacins are a class of highly oxidized tetracyclic triterpenoids, renowned for their potent cytotoxic and anti-proliferative effects across a wide range of cancer types.[1][2][3] These compounds modulate multiple oncogenic signaling pathways, primarily inducing cell cycle arrest and apoptosis.[4][5][6] The primary molecular target for many cucurbitacins is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the inhibition of STAT3, a key protein in cancer cell proliferation and survival.[4][7][8][9]

This technical guide delineates the molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the signaling cascades affected by these potent anti-cancer compounds.

Core Anti-Cancer Mechanisms

The primary anti-cancer activities of cucurbitacins, exemplified by ADCF, are twofold: induction of cell cycle arrest and initiation of programmed cell death (apoptosis).

Cell Cycle Arrest at G2/M Phase

ADCF has been shown to effectively arrest cancer cells at the G2/M transition phase of the cell cycle.[10][11] This arrest prevents the cells from entering mitosis, thereby halting proliferation. The mechanism involves the significant downregulation of key cell cycle checkpoint regulators. Specifically, ADCF treatment leads to a decrease in the expression of:

-

Cyclin A and Cyclin B1: These proteins are essential for the progression of cells through the G2 and M phases.

-

Cyclin-Dependent Kinase 1 (CDK1) and 2 (CDK2): These kinases partner with cyclins to drive the cell cycle forward.[11]

-

Survivin: An inhibitor of apoptosis protein that also plays a crucial role in regulating mitosis.[11]

The inhibition of these proteins effectively creates a roadblock at the G2/M checkpoint, leading to an accumulation of cells in this phase.[10]

Induction of Apoptosis

Following cell cycle arrest, or in parallel, ADCF induces apoptosis in cancer cells.[10][11] This programmed cell death is primarily mediated through a caspase-dependent pathway. Evidence indicates that the compound significantly increases the activity of caspase-3 and caspase-7 , central executioner caspases in the apoptotic cascade.[10] The cleavage of caspase-3 is a definitive marker of apoptotic cell death.[10] This suggests that ADCF activates the intrinsic or mitochondrial pathway of apoptosis.

Quantitative Data Presentation

The cytotoxic effects of 25-O-acetyl-23,24-dihydro-cucurbitacin F (ADCF) have been quantified in various human soft tissue sarcoma cell lines. The data below is summarized from studies investigating its effect after 48 hours of incubation.

| Cell Line | Cancer Type | IC50 Value (48h) | Reference |

| SW-872 | Liposarcoma | 16.2 µM | [12] |

| SW-982 | Synovial Sarcoma | 4.3 µM | [12] |

| TE-671 | Rhabdomyosarcoma | 1.2 µM | [12] |

Table 1: Cytotoxicity (IC50) of ADCF in Human Sarcoma Cell Lines.

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways affected by ADCF.

Caption: ADCF inhibits key G2/M checkpoint proteins, causing cell cycle arrest and apoptosis.

Caption: Workflow for analyzing protein expression changes via Western Blotting.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to elucidate the mechanism of action of cucurbitacins.

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., SW-872, TE-671)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

ADCF stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent with solubilizing agent (e.g., DMSO or SDS solution)

-

Plate reader (490 nm for MTS, 570 nm for MTT)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of ADCF in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

-

Reagent Addition: Add 20 µL of MTS reagent to each well (or 10 µL of MTT reagent). Incubate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilizing agent and incubate for another 2-4 hours in the dark.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution (containing RNase A and a non-ionic detergent like Triton X-100)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with ADCF at the desired concentration (e.g., the IC50 value) for 24 or 48 hours.

-

Cell Harvest: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.

-

Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression

This protocol detects and quantifies changes in the expression of specific proteins (e.g., Cyclin B1, CDK1, cleaved caspase-3).

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer buffer/system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to targets)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Protein Extraction: Treat cells with ADCF as desired. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

-

Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

References

- 1. Insights on Anticancer Activities, Associated Phytochemicals and Potential Molecular Mechanisms of Quisqualis indica: A Mini Review - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 2. innspub.net [innspub.net]

- 3. Pharmacokinetics and Biological Activity of Cucurbitacins | MDPI [mdpi.com]

- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3 inhibitor, cucurbitacin I, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 25-O-acetyl-23,24-dihydro-cucurbitacin F induces cell cycle G2/M arrest and apoptosis in human soft tissue sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 25-Deacetylcucurbitacin A (Cucurbitacin D)

Core Discoveries and Historical Context

25-Deacetylcucurbitacin A, more commonly known as Cucurbitacin D, is a naturally occurring tetracyclic triterpenoid compound belonging to the cucurbitacin family. These compounds are well-known for their bitter taste and are predominantly found in plants of the Cucurbitaceae family, such as cucumbers and pumpkins. While the first cucurbitacin, α-elaterin (cucurbitacin E), was isolated as a crystalline substance in 1831, the specific discovery and characterization of Cucurbitacin D occurred later as part of broader investigations into the chemical constituents of various medicinal plants.

Cucurbitacin D has been isolated from several plant species, including Ecballium elaterium (squirting cucumber) and Trichosanthes kirilowii. Its structure was elucidated through spectroscopic methods, and it is characterized by a lanostane skeleton with multiple hydroxy, methyl, and oxo substituents, and unsaturation at positions 5 and 23. The IUPAC name for Cucurbitacin D is (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione[1].

Initial research into cucurbitacins was driven by their role as defense compounds in plants against herbivores. However, subsequent studies revealed their potent biological activities, including anti-inflammatory and cytotoxic properties, which has led to significant interest in their potential as therapeutic agents, particularly in oncology.

Quantitative Data on Biological Activity

Cucurbitacin D has demonstrated significant cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| AGS | Gastric Adenocarcinoma | 0.3 µg/ml (~0.58 µM) | 24 | [2][3] |

| Capan-1 | Pancreatic Cancer | ~0.1 µM | 24 | [1] |

| AsPC-1 | Pancreatic Cancer | ~0.2 µM | 24 | [1] |

| MCF7/ADR | Doxorubicin-resistant Breast Carcinoma | < 0.5 µg/mL (~0.97 µM) | 24 | [4] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective | Not specified | [5] |

Experimental Protocols

Isolation of Cucurbitacin D from Ecballium elaterium

A common method for the isolation and purification of Cucurbitacin D involves solvent extraction followed by chromatographic techniques[2][6][7].

1. Extraction:

-

The juice from the mature fruits of E. elaterium is collected.

-

The juice is mixed with an equal volume of methanol and shaken at room temperature for 24 hours.

-

The supernatant is collected and air-dried to yield a total extract.

-

The total extract is then re-extracted sequentially with petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which has a high affinity for cucurbitacins, is collected.

2. Chromatographic Purification:

-

The chloroform extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) against a Cucurbitacin D standard.

-

Fractions containing Cucurbitacin D are pooled and may be subjected to further purification by preparative thick-layer chromatography or high-performance liquid chromatography (HPLC).

-

The final purified compound is identified by nuclear magnetic resonance (NMR) spectroscopy.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of Cucurbitacin D on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8][9][10][11].

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 1,000-100,000 cells per well and incubated for 24 hours to allow for cell attachment.

2. Treatment:

-

Cells are treated with various concentrations of Cucurbitacin D (typically in a range from 0.025 to 2.0 µg/ml) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

3. MTT Addition and Incubation:

-

Following the treatment period, 10 µl of MTT solution (final concentration of 0.5 mg/ml) is added to each well.

-

The plate is incubated for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and 100 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

To investigate the effect of Cucurbitacin D on the STAT3 signaling pathway, the phosphorylation status of STAT3 is assessed by Western blotting[4][5][12].

1. Cell Lysis:

-

Cancer cells are treated with Cucurbitacin D for a specified time.

-

The cells are then washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of p-STAT3.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis by Cucurbitacin D can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining[4][13][14][15].

1. Cell Treatment and Harvesting:

-

Cells are treated with Cucurbitacin D for the desired time.

-

Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

2. Staining:

-

The cell pellet is resuspended in 1X Annexin-binding buffer.

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

After incubation, 1X Annexin-binding buffer is added, and the cells are analyzed by flow cytometry as soon as possible.

-

The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Mechanisms of Action

Cucurbitacin D exerts its anticancer effects through the modulation of several key signaling pathways, primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and inducing apoptosis.

Inhibition of the STAT3 Signaling Pathway

Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and is associated with cell proliferation, survival, and drug resistance[4]. Cucurbitacin D has been shown to be a potent inhibitor of this pathway[4][5].

Caption: Cucurbitacin D inhibits the JAK/STAT3 signaling pathway.

The mechanism involves the inhibition of Janus kinase (JAK) activity, which in turn prevents the phosphorylation of STAT3 at tyrosine 705. This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its downstream target genes that are critical for tumor cell proliferation and survival.

Induction of Apoptosis

Cucurbitacin D is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is often initiated through the generation of reactive oxygen species (ROS) and the activation of stress-related pathways.

Caption: Cucurbitacin D induces apoptosis via ROS and mitochondrial pathway.

Studies have shown that Cucurbitacin D treatment leads to an increase in intracellular ROS levels, which can trigger the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This, in turn, can lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c. The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3, ultimately culminating in apoptotic cell death. The process also involves the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

References

- 1. Cucurbitacin D | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line -Asian Pacific Journal of Cancer Prevention | 학회 [koreascience.kr]

- 4. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous isolation and purification of cucurbitacin D and I from Ecballium elaterium (l.) A. Rich fruit juice | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. blog.quartzy.com [blog.quartzy.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. kumc.edu [kumc.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

25-Deacetylcucurbitacin A: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-deacetylcucurbitacin A, a member of the cucurbitacin family of tetracyclic triterpenoids, has emerged as a compound of significant interest in pharmacological research. These natural compounds, primarily isolated from plants of the Cucurbitaceae family, have a long history in traditional medicine. This review provides an in-depth analysis of the existing literature on this compound, focusing on its core biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects. The primary focus of current research revolves around its potent anti-cancer and anti-inflammatory properties, which are largely attributed to its ability to modulate key cellular signaling pathways.

Core Biological Activities and Quantitative Data

The therapeutic potential of this compound is underscored by its cytotoxic effects against various cancer cell lines and its ability to suppress inflammatory responses. The primary mechanism of its anti-cancer activity is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. While specific IC50 values for this compound are not extensively reported in publicly available literature, data from closely related cucurbitacins, such as Cucurbitacin I, provide valuable insights into its potential potency.

| Cell Line | Compound | IC50 (µM) | Reference |

| Sézary cutaneous T-cell lymphoma cells | Cucurbitacin I | 30 | [1] |

Table 1: Cytotoxicity of Cucurbitacin I in a Cancer Cell Line. This table presents the half-maximal inhibitory concentration (IC50) of Cucurbitacin I, a closely related compound to this compound, against a specific cancer cell line.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Aberrant activation of the STAT3 protein is a hallmark of many cancers, promoting tumor cell proliferation, survival, and invasion. This compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway. It is understood to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in tumorigenesis.

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Apoptosis Induction

By inhibiting the pro-survival STAT3 signaling, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for its anti-cancer effects. The induction of apoptosis is often characterized by the activation of a cascade of cysteine proteases known as caspases.

References

Unveiling the Therapeutic Potential of 25-Deacetylcucurbitacin A: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Deacetylcucurbitacin A, also known as Cucurbitacin I, is a tetracyclic triterpenoid compound that has garnered significant attention in the scientific community for its potent cytotoxic and anti-proliferative properties against a wide range of cancer cells.[1] This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of its mechanisms of action to facilitate further research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

The primary anti-cancer effects of this compound are attributed to its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. The most well-documented target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2 and STAT3.[2][3] Additionally, it exerts significant effects on the actin cytoskeleton, apoptosis, cell cycle progression, and angiogenesis.[4][5][6]

Inhibition of the JAK/STAT Signaling Pathway

This compound is a selective inhibitor of JAK2 and STAT3 signaling.[7] It has been shown to suppress the phosphorylation of both JAK2 and STAT3, which is crucial for their activation.[3] This inhibition leads to the downregulation of STAT3-mediated gene expression, which includes genes involved in cell proliferation and survival.[1]

Quantitative Data: Inhibition of Pancreatic Cancer Cell Viability [2]

| Cell Line | IC50 (72h) |

| ASPC-1 | 0.2726 µM |

| BXPC-3 | 0.3852 µM |

| CFPAC-1 | 0.3784 µM |

| SW 1990 | 0.4842 µM |

Quantitative Data: Inhibition of CTCL Cell Proliferation [8]

| Cell Line | IC50 (48h) |

| HuT 78 | 13.36 µM |

| SeAx | 24.47 µM |

Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition [8]

-

Cell Lysis: Sézary cells (SeAx) are plated at a density of 1,000,000 cells per well in a 12-well plate. Cells are treated with 20 µM this compound for 3 hours. Following treatment, cells are lysed with RIPA buffer containing phosphatase and protease inhibitor cocktails.

-

Protein Quantification: Protein concentration is determined using a detergent-compatible protein assay.

-

Electrophoresis and Transfer: 15 µg of protein per sample is loaded and run on an SDS-PAGE gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. GAPDH is used as a loading control.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Chemiluminescence is used for detection.

Signaling Pathway Diagram: JAK/STAT Inhibition by this compound

Disruption of the Actin Cytoskeleton

This compound has been shown to interfere with actin dynamics, leading to the depolymerization of actin filaments.[4] This disruption of the cytoskeleton can inhibit cell migration and invasion, key processes in cancer metastasis.

Quantitative Data: Inhibition of HUVEC Migration [4]

| Concentration | Migration Reduction (24h) |

| 10 nM | 34.61% |

| 200 nM | 94.30% |

Experimental Protocol: Pyrene-Actin Polymerization Assay [4]

-

Actin Preparation: Rabbit skeletal muscle actin is labeled with pyrene. Ca-ATP-actin is converted to Mg-ATP-actin in G-buffer.

-

Polymerization Monitoring: Actin polymerization is monitored in a buffer containing Tris, KCl, ATP, CaCl2, DTT, MgCl2, and EGTA. Various concentrations of this compound are added.

-

Fluorescence Measurement: The increase in fluorescence of 10% pyrenyl-labeled actin is monitored using a fluorescence spectrophotometer with an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

Experimental Workflow: Actin Polymerization Assay

Induction of Apoptosis

This compound induces apoptosis in various cancer cell lines.[1][9] This is achieved through the activation of caspases, such as caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-xL ratio.[9]

Experimental Protocol: Annexin V/PI Apoptosis Assay [9]

-

Cell Treatment: HepG2 cells are treated with 1 µM and 5 µM of this compound for 48 hours.

-

Staining: Cells are harvested and washed with PBS. They are then resuspended in binding buffer and stained with FITC-Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship: Apoptosis Induction Pathway

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[2][5] This prevents cancer cells from proceeding through mitosis and further proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [5]

-

Cell Treatment: HCT116 and SW480 cells are treated with up to 5 µM of this compound for 48 hours.

-

Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then treated with RNase A and stained with Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-Angiogenic and Anti-Metastatic Effects

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] It achieves this by inhibiting the phosphorylation of vascular endothelial growth factor receptor-2 (VEGFR-2).[6] Furthermore, its ability to disrupt the actin cytoskeleton contributes to its anti-metastatic properties by inhibiting cell migration and invasion.[4]

Quantitative Data: Inhibition of HUVEC Proliferation, Invasion, Migration, and Tube Formation [6] (Specific quantitative data for each of these assays was not provided in the abstract, but the study reports significant inhibition.)

Experimental Protocol: In Vivo Matrigel Plug Assay [6]

-

Animal Model: Mice are used for this in vivo assay.

-

Matrigel Injection: Matrigel, a solubilized basement membrane preparation, mixed with or without this compound, is injected subcutaneously into the mice.

-

Analysis: After a set period, the Matrigel plugs are excised. The degree of vascularization is assessed by measuring the hemoglobin content within the plugs.

Conclusion

This compound is a promising natural compound with a multi-targeted mechanism of action against cancer. Its ability to potently inhibit the JAK/STAT pathway, disrupt the actin cytoskeleton, induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this potent molecule in oncology. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcancer.org [jcancer.org]

- 4. Depolymerization of actin filaments by Cucurbitacin I through binding G‐actin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiangiogenic effects of cucurbitacin-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cucurbitacin I | JAK | Tocris Bioscience [tocris.com]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Determining the Potency of Cucurbitacins: Application Notes and Protocols for IC50 Value Assessment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: IC50 Values of Related Cucurbitacins

While specific IC50 values for 25-deacetylcucurbitacin A are not extensively reported, the following table summarizes the cytotoxic activities of structurally similar cucurbitacins, including Cucurbitacin F and its derivatives, against various cancer cell lines. This data provides a valuable reference for anticipating the potential potency of related compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |

| Cucurbitacin F derivative (25-O-acetyl-23,24-dihydrocucurbitacin F) | HT29 (Colon Cancer) | Not Specified | 0.37 ± 0.025 | Not Specified |

| Cucurbitacin F derivative (16,25-O-diacetyl-cucurbitane F) | HT29 (Colon Cancer) | Not Specified | 0.69 ± 0.06 | Not Specified |

| Cucurbitacin E | MDA-MB-468 (Triple Negative Breast Cancer) | SRB | Not Specified (Potent) | 48 |

| Cucurbitacin E | SW527 (Triple Negative Breast Cancer) | SRB | Not Specified (Potent) | 48 |

| Cucurbitacin I | ASPC-1 (Pancreatic Cancer) | CCK-8 | 0.2726 | 72 |

| Cucurbitacin I | BXPC-3 (Pancreatic Cancer) | CCK-8 | 0.3852 | 72 |

| Cucurbitacin I | CFPAC-1 (Pancreatic Cancer) | CCK-8 | 0.3784 | 72 |

| Cucurbitacin I | SW 1990 (Pancreatic Cancer) | CCK-8 | 0.4842 | 72 |

| 23,24-dihydrocucurbitacin B | HeLa (Cervical Cancer) | MTT | 40 | 24 |

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used to determine the IC50 values of compounds in adherent cell lines: the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound or related cucurbitacin compound

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the cucurbitacin compound in complete cell culture medium. A typical starting concentration range could be from 0.01 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound or related cucurbitacin compound

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

1% (v/v) Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 as described in the MTT assay protocol.

-

-

Cell Fixation:

-

After the desired incubation period with the compound, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 2.5%).

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing and Staining:

-

Carefully wash the wells five times with slow-running tap water to remove the TCA.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye and Solubilization:

-

Quickly wash the wells four times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes.

-

-

Absorbance Reading and Data Analysis:

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate and analyze the data as described in step 5 of the MTT assay protocol to determine the IC50 value.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining IC50 values using cell-based assays.

Signaling Pathway Inhibition by Cucurbitacins

Cucurbitacins are known to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and differentiation.

Caption: Inhibition of the JAK/STAT3 signaling pathway by cucurbitacins.

References

Application Notes and Protocols for In Vivo Studies of 25-Deacetylcucurbitacin A

Disclaimer: To date, specific in vivo studies on 25-deacetylcucurbitacin A are not extensively documented in publicly available literature. The following application notes and protocols are based on studies conducted with the closely related and well-researched compound, cucurbitacin B. Researchers should use this information as a guideline and conduct preliminary dose-response and toxicity studies for this compound to establish optimal and safe dosages.

Introduction

Cucurbitacins are a class of tetracyclic triterpenoids known for their potent cytotoxic and anti-cancer properties. This compound, a derivative of cucurbitacin B, is a promising candidate for anti-cancer drug development. In vivo studies are crucial to evaluate its efficacy, toxicity, and pharmacokinetic profile. This document provides a framework for designing and conducting in vivo experiments using animal models, primarily based on data from studies with cucurbitacin B.

Recommended Animal Models

The most commonly used animal models for studying the in vivo anti-cancer effects of cucurbitacins are immunodeficient mice xenografted with human cancer cell lines.

-

Nude Mice (Athymic NCr-nu/nu): Suitable for subcutaneous xenograft models. Their compromised immune system allows for the growth of human tumor cells.

-

SCID (Severe Combined Immunodeficiency) Mice: Used for both subcutaneous and orthotopic xenograft models, as well as for studying metastasis.

-

Transgenic Mouse Models: For instance, c-RAF-1-BxB transgenic mice that spontaneously develop non-small cell lung cancer (NSCLC) can be a relevant model.[1]

Data Presentation: In Vivo Efficacy of Cucurbitacin B

The following tables summarize quantitative data from in vivo studies with cucurbitacin B, which can serve as a reference for designing experiments with this compound.

Table 1: Summary of In Vivo Anti-Tumor Efficacy of Cucurbitacin B in Mouse Models

| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Key Findings |

| Breast Cancer | Nude Mice (orthotopic) | MDA-MB-231 | 1.0 mg/kg Cucurbitacin B, intraperitoneally, daily for 6 weeks | 55% reduction in tumor volume compared to vehicle control. |

| Non-Small Cell Lung Cancer | Nude Mice (subcutaneous) | A549 | 0.75 mg/kg Cucurbitacin B, intraperitoneally | Suppressed lung tumor growth. |

| Osteosarcoma | Nude Mice (xenograft) | MG-63 | 0.5 mg/kg Cucurbitacin B (low-dose), intraperitoneally | No significant tumor size reduction as a single agent at this low dose. |

| Breast Cancer (metastatic) | BALB/c Mice (syngeneic) | 4T1 | Prodrug of Cucurbitacin B (5 mg/kg/day) | 53.8% tumor growth inhibition, comparable to tamoxifen.[2] |

Table 2: Pharmacokinetic Parameters of Cucurbitacin B in Rats

| Parameter | Value | Route of Administration |

| Bioavailability | ~10% | Oral |

| Time to Max. Plasma Concentration (Tmax) | ~30 minutes | Oral (2-4 mg/kg) |

| Volume of Distribution (Vd) | ~51.65 L/kg | Intravenous (0.1 mg/kg)[3] |

| Half-life (t1/2) | ~5.08 hours | Intravenous |

Data obtained from studies in Wistar rats.[3]

Table 3: Toxicity Profile of Cucurbitacins

| Compound | Animal Model | Key Toxicity Observations |

| Cucurbitacin B | Mice | High in vivo toxicity; all mice died after one day of administration at 3.0 mg/kg.[2] |

| Cucurbitacins (general) | Sheep, Cattle | Highly toxic, with instances of severe poisoning and death. The toxic dose is often close to the therapeutic dose.[4] |

| Prodrug of Cucurbitacin B | Mice | Significantly reduced toxicity compared to the parent compound.[2][5] |

Experimental Protocols

This protocol describes the establishment of a subcutaneous tumor model to assess the efficacy of this compound.

Materials:

-

Human cancer cell line (e.g., A549 for NSCLC, MDA-MB-231 for breast cancer)

-

Athymic nude mice (6-8 weeks old)

-

This compound

-

Vehicle (e.g., DMSO, saline, Cremophor EL)

-

Matrigel

-

Sterile PBS, syringes, needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[6]

-

Animal Grouping and Treatment: Randomly assign mice to treatment and control groups (n=6-10 per group).

-

Control Group: Administer the vehicle solution.

-

Treatment Group(s): Administer this compound at predetermined doses (e.g., starting with a low dose such as 0.5 mg/kg and escalating). The route of administration can be intraperitoneal (IP) or intravenous (IV).

-

-

Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.

-

Study Termination and Analysis: At the end of the study (e.g., after 3-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and photograph them. Tissues can be collected for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

This model more closely mimics the tumor microenvironment of breast cancer.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Female athymic nude mice (6-8 weeks old)

-

Other materials as listed in Protocol 4.1

Procedure:

-

Cell Preparation: Prepare the cell suspension as described in Protocol 4.1.

-

Tumor Implantation: Anesthetize the mice. Make a small incision to expose the mammary fat pad. Inject 20-50 µL of the cell suspension into the mammary fat pad. Suture the incision.

-

Tumor Growth and Treatment: Monitor tumor growth by palpation and measurement with calipers. Once tumors are established, begin treatment as described in Protocol 4.1.

-

Metastasis Assessment (Optional): At the end of the study, lungs and other organs can be harvested to assess for metastasis through histological analysis.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by cucurbitacins and a general experimental workflow for in vivo studies.

Caption: General workflow for an in vivo xenograft study.

Caption: TLR4/NLRP3/GSDMD-dependent pyroptosis pathway.

Caption: Disruption of microtubule dynamics by cucurbitacins.

References

- 1. In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Cucurbitacins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins, a class of tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family, have garnered significant attention for their potent cytotoxic and anti-proliferative effects across various cancer cell lines. While the specific compound 25-deacetylcucurbitacin A is a member of this family, detailed Western blot analyses elucidating its precise impact on protein expression are not extensively available in the current literature. However, comprehensive studies on closely related cucurbitacins, such as cucurbitacin B, D, E, and I, have revealed consistent patterns of protein modulation, offering valuable insights into the probable mechanisms of action for the entire class of compounds.

This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of cucurbitacins on key cellular signaling pathways. The protocols and data presented are based on published findings for various cucurbitacin analogues and serve as a representative framework for studying compounds like this compound. The primary signaling pathways implicated in the action of cucurbitacins include the JAK/STAT, EGFR, and apoptosis pathways.

Data Presentation: Effects of Cucurbitacins on Key Signaling Proteins

The following tables summarize the typical quantitative changes in protein expression observed after treating cancer cell lines with various cucurbitacins, as determined by Western blot analysis. These tables are compiled from multiple studies and represent a consensus of the observed effects. The data is presented as a fold change relative to untreated controls, normalized to a housekeeping protein such as β-actin or GAPDH.

Table 1: Modulation of the JAK/STAT Signaling Pathway by Cucurbitacins

| Target Protein | Cucurbitacin Analogue | Cell Line | Treatment Concentration (µM) | Duration (hours) | Fold Change vs. Control (Normalized) |

| p-STAT3 | B | A549 (Lung Cancer) | 0.3 | 48 | ~0.4[1] |

| STAT3 | B | A549 (Lung Cancer) | 0.3 | 48 | No significant change[1] |

| p-STAT3 | B | H358 (NSCLC) | Not Specified | Not Specified | Decreased[2] |

| STAT3 | I | Sézary Cells | Not Specified | Not Specified | Decreased[3] |

| p-STAT3 | B | PC9/GR (NSCLC) | Dose-dependent | Not Specified | Decreased[4] |

| STAT3 | B | PC9/GR (NSCLC) | Dose-dependent | Not Specified | Decreased[4] |

Table 2: Modulation of the EGFR Signaling Pathway by Cucurbitacins

| Target Protein | Cucurbitacin Analogue | Cell Line | Treatment Concentration (µM) | Duration (hours) | Fold Change vs. Control (Normalized) |

| p-EGFR | D | HCC827GR (NSCLC) | Not Specified | 24 | Decreased[5] |

| EGFR | D | HCC827GR (NSCLC) | Not Specified | 24 | Decreased[5] |

| p-Akt | D | HCC827GR (NSCLC) | Not Specified | 24 | Decreased[5] |

| p-ERK | D | HCC827GR (NSCLC) | Not Specified | 24 | Decreased[5] |

| EGFR | B | H1975 (NSCLC) | Dose-dependent | 24 | Decreased[6] |

| p-EGFR | IIa | A549 (Lung Cancer) | Not Specified | Not Specified | Decreased[7] |

Table 3: Modulation of Apoptosis-Related Proteins by Cucurbitacins

| Target Protein | Cucurbitacin Analogue | Cell Line | Treatment Concentration (µM) | Duration (hours) | Fold Change vs. Control (Normalized) |

| Cleaved Caspase-3 | B | A549 (Lung Cancer) | 0.1, 0.2, 0.3 | 48 | Increased[1] |

| Bax | B | A549 (Lung Cancer) | 0.1, 0.2, 0.3 | 48 | Increased[1] |

| Bcl-2 | B | A549 (Lung Cancer) | 0.1, 0.2, 0.3 | 48 | Decreased[1] |

| Cleaved PARP | I | HCT116 (Colon Cancer) | Not Specified | 48 | Increased[8] |

| Bcl-xL | I | HCT116 (Colon Cancer) | Not Specified | 48 | Decreased[8] |

| Cleaved Caspase-3 | E | Caco-2 (Intestinal) | 0.1, 1, 10 | 24 | Increased[9] |

| Bcl-2 | E | Caco-2 (Intestinal) | 0.01, 0.1, 1, 10 | 24 | Decreased[9] |

Experimental Protocols

A generalized yet detailed protocol for performing Western blot analysis to assess the impact of a cucurbitacin compound on protein expression is provided below.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., A549, HCT116, PC9) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

Compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or another cucurbitacin. Include a vehicle-treated control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Protein Extraction

-

Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

-

Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing intermittently. For viscous lysates, sonicate briefly to shear DNA.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new tube.

Protein Quantification

-

Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.

-

Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).

-

Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration.

SDS-PAGE and Protein Transfer

-